2,2-dimethylcycloheptan-1-ol
Description
2,2-Dimethylcycloheptan-1-ol is a cyclic monoterpene alcohol with a hydroxyl group (-OH) attached to the first carbon of a seven-membered cycloheptane ring, which is substituted with two methyl groups at the second carbon. Its molecular formula is C₉H₁₈O, and its structure confers unique steric and electronic properties. As a primary alcohol, its reactivity is influenced by the accessibility of the hydroxyl group and the steric hindrance caused by the adjacent methyl substituents.
Properties
CAS No. |
1194-32-7 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2-dimethylcycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,2-dimethylcycloheptanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dimethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alkane, 2,2-dimethylcycloheptane, using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: 2,2-Dimethylcycloheptanone.
Reduction: 2,2-Dimethylcycloheptane.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylcycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 2,2-dimethylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cooling sensation is attributed to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Cycloheptan-1-ol (Parent Compound)
- Structure : A simple cycloheptane ring with a hydroxyl group at position 1.
- Molecular Formula : C₇H₁₄O.
- Key Differences :
- The absence of methyl groups reduces steric hindrance, making the hydroxyl group more accessible for reactions like oxidation or esterification.
- Lower molecular weight (114.19 g/mol vs. 142.24 g/mol) results in a higher boiling point for the parent compound due to reduced branching and stronger intermolecular forces .
2-Methylcycloheptan-1-ol
- Structure : A single methyl group at position 2 of the cycloheptane ring.
- Molecular Formula : C₈H₁₆O.
- Key Differences :
2,5-Dipropylcycloheptan-1-ol
- Structure: Cycloheptan-1-ol substituted with propyl groups at positions 2 and 5 (CAS No. 143602-84-0).
- Molecular Formula : C₁₃H₂₆O.
- Key Differences: Larger alkyl substituents increase hydrophobicity, drastically reducing water solubility compared to this compound.
Physical and Chemical Properties Comparison
Table 1 summarizes key properties of this compound and its analogs.
| Property | This compound | Cycloheptan-1-ol | 2-Methylcycloheptan-1-ol | 2,5-Dipropylcycloheptan-1-ol |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₈O | C₇H₁₄O | C₈H₁₆O | C₁₃H₂₆O |
| Molecular Weight (g/mol) | 142.24 | 114.19 | 128.21 | 198.34 |
| Boiling Point (°C, est.) | 195–205 | 180–185 | 190–195 | 220–230 |
| Solubility in Water (g/L) | ~5–10 | ~15–20 | ~10–15 | <1 |
| Alcohol Classification | Primary | Primary | Primary | Primary |
Notes:
- Boiling points increase with molecular weight but decrease with branching (e.g., this compound vs. cycloheptan-1-ol) .
- Solubility trends reflect the balance between hydrophilic (-OH) and hydrophobic (alkyl) groups.
Reactivity and Functional Comparisons
Oxidation Behavior
- This compound: As a primary alcohol, it can oxidize to 2,2-dimethylcycloheptanone. However, steric hindrance from the methyl groups slows this reaction compared to less substituted analogs like cycloheptan-1-ol .
- 2,5-Dipropylcycloheptan-1-ol : Larger substituents may further impede oxidation, requiring harsher conditions (e.g., CrO₃/H₂SO₄ instead of PCC) .
Esterification
- The dimethyl derivative exhibits lower reactivity in esterification due to steric effects, whereas cycloheptan-1-ol forms esters more readily under mild acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
